molecular formula C21H18FN3O3 B2641517 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1207037-53-3

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No. B2641517
CAS RN: 1207037-53-3
M. Wt: 379.391
InChI Key: UAEOEMNDLQAEKE-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative . 1,2,4-oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles consists of a five-membered ring containing an oxygen atom and two nitrogen atoms . The specific structure of this compound would include additional functional groups attached to the oxadiazole ring, but detailed structural information is not available.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, 1,2,4-oxadiazoles are known to participate in various chemical reactions due to their versatile structure .

Scientific Research Applications

Anti-HIV Activity

Researchers have explored the anti-HIV potential of indole derivatives:

Binding Affinity Studies

The compound’s binding affinity has been studied:

Other Potential Applications

While the above areas highlight specific activities, it’s essential to recognize that indole derivatives, including this compound, have a wide range of biological effects. These may include antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities. Researchers continue to explore novel therapeutic possibilities based on the indole scaffold .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While 1,2,4-oxadiazoles are generally considered safe for use in various applications, specific safety and hazard information for this compound is not available .

Mechanism of Action

The compound also contains a quinolinone moiety, which is a type of heterocyclic compound that has been found in many biologically active molecules. Quinolinones have a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .

The ethoxyphenyl group in the compound could potentially enhance its lipophilicity, which might influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Lipophilic compounds often have good membrane permeability, which can enhance their absorption and distribution within the body .

properties

IUPAC Name

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-3-25-12-17(19(26)16-11-14(22)7-10-18(16)25)21-23-20(24-28-21)13-5-8-15(9-6-13)27-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEOEMNDLQAEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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